molecular formula C17H27N3O3S B6955375 N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-6-propan-2-yloxypyridine-2-carboxamide

N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-6-propan-2-yloxypyridine-2-carboxamide

Cat. No.: B6955375
M. Wt: 353.5 g/mol
InChI Key: IFBIDJIRQZUXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-6-propan-2-yloxypyridine-2-carboxamide is a complex organic compound that belongs to the class of thiazinanone derivatives. These compounds are known for their significant roles in pharmaceutical chemistry due to their diverse biological activities, including antibacterial, antifungal, antitumor, and antioxidant properties .

Properties

IUPAC Name

N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-6-propan-2-yloxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-13(2)23-15-7-5-6-14(19-15)16(21)18-12-17(3,4)20-8-10-24(22)11-9-20/h5-7,13H,8-12H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBIDJIRQZUXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=N1)C(=O)NCC(C)(C)N2CCS(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-6-propan-2-yloxypyridine-2-carboxamide typically involves a multi-step process. One common method includes the reaction of a pyridine derivative with a thiazinanone precursor under controlled conditions. The reaction often requires the presence of a catalyst, such as triethylamine, and is conducted in a solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-6-propan-2-yloxypyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-6-propan-2-yloxypyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-6-propan-2-yloxypyridine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,1-dioxido-1,2-thiazinan-1,6-naphthyridine: Known for its anti-HIV activity.

    (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate: Exhibits analgesic activity.

    Cephradine: A well-known antibiotic.

Uniqueness

N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-6-propan-2-yloxypyridine-2-carboxamide stands out due to its unique combination of a thiazinanone and pyridine moiety, which imparts a broad spectrum of biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.